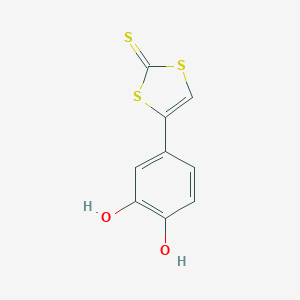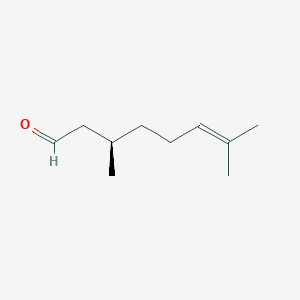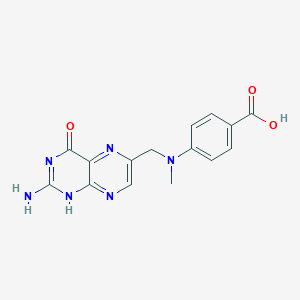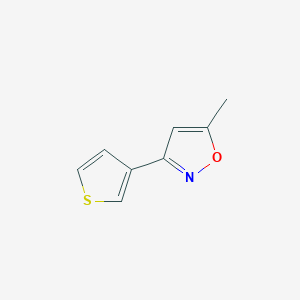
5-Methyl-3-(3-thienyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(3-thienyl)isoxazole, also known as MTI-101, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a member of the isoxazole family, which is known for its diverse biological activities. MTI-101 is synthesized through a multi-step process, which involves the use of various reagents and catalysts.
Wirkmechanismus
5-Methyl-3-(3-thienyl)isoxazole exerts its biological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. 5-Methyl-3-(3-thienyl)isoxazole inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemische Und Physiologische Effekte
5-Methyl-3-(3-thienyl)isoxazole has been shown to have various biochemical and physiological effects. In cancer, 5-Methyl-3-(3-thienyl)isoxazole has been shown to induce apoptosis by activating caspase-3 and caspase-9. In inflammation, 5-Methyl-3-(3-thienyl)isoxazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and chemokines, such as MCP-1 and MIP-1α. In neurological disorders, 5-Methyl-3-(3-thienyl)isoxazole has been shown to improve cognitive function by reducing neuroinflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-3-(3-thienyl)isoxazole has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-3-(3-thienyl)isoxazole. One area of interest is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of interest is the investigation of the potential therapeutic applications of 5-Methyl-3-(3-thienyl)isoxazole in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, the development of novel drug delivery systems for 5-Methyl-3-(3-thienyl)isoxazole may improve its bioavailability and reduce its potential toxicity.
Synthesemethoden
5-Methyl-3-(3-thienyl)isoxazole is synthesized through a multi-step process, which involves the use of various reagents and catalysts. The first step involves the reaction of 3-bromothiophene with sodium hydride to form 3-thienyl sodium salt. The second step involves the reaction of 3-thienyl sodium salt with ethyl acetoacetate to form 3-(3-thienyl)but-2-enoic acid ethyl ester. The third step involves the reaction of 3-(3-thienyl)but-2-enoic acid ethyl ester with hydroxylamine hydrochloride to form 5-methyl-3-(3-thienyl)isoxazole.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(3-thienyl)isoxazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 5-Methyl-3-(3-thienyl)isoxazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, 5-Methyl-3-(3-thienyl)isoxazole has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 5-Methyl-3-(3-thienyl)isoxazole has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
CAS-Nummer |
147137-35-7 |
|---|---|
Produktname |
5-Methyl-3-(3-thienyl)isoxazole |
Molekularformel |
C8H7NOS |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
5-methyl-3-thiophen-3-yl-1,2-oxazole |
InChI |
InChI=1S/C8H7NOS/c1-6-4-8(9-10-6)7-2-3-11-5-7/h2-5H,1H3 |
InChI-Schlüssel |
OBMASRKHGWBVBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=CSC=C2 |
Kanonische SMILES |
CC1=CC(=NO1)C2=CSC=C2 |
Synonyme |
Isoxazole, 5-methyl-3-(3-thienyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




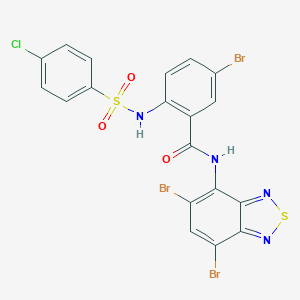
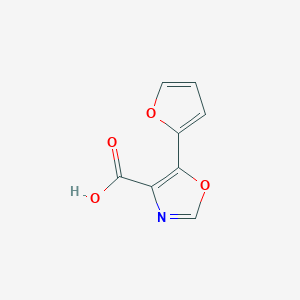
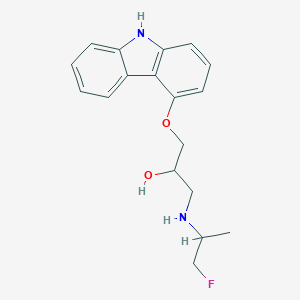
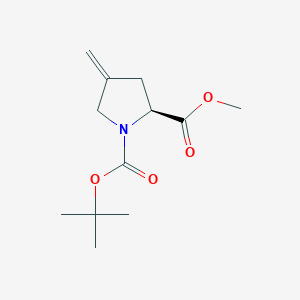

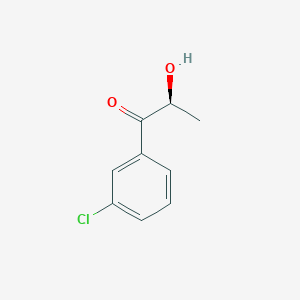
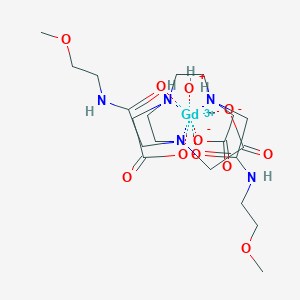
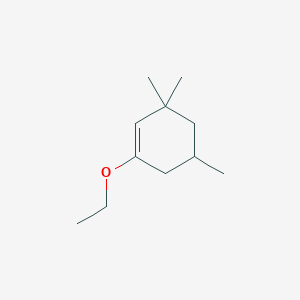
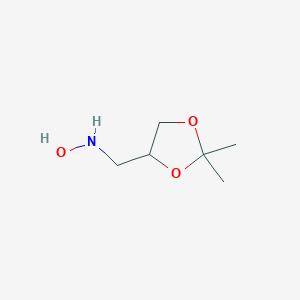
![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)
